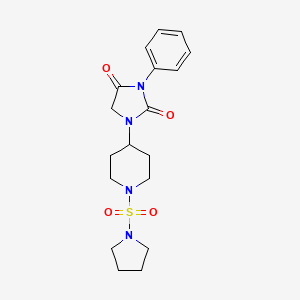

3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Historical Context of Hydantoin Chemistry

Hydantoins emerged as a critical scaffold in organic chemistry following Adolf von Baeyer’s isolation of hydantoin (glycolylurea) in 1861 during his investigations into uric acid derivatives. Early synthetic routes, such as the Urech hydantoin synthesis (1873) and Bucherer–Bergs reaction (1930s), established methods to functionalize the hydantoin core at the N-1, N-3, and C-5 positions. These advances laid the groundwork for derivatives like phenytoin, an antiepileptic drug introduced in 1938, which demonstrated the therapeutic potential of hydantoin-based structures. The integration of sulfonamide groups into hydantoins, as seen in the target compound, represents a modern extension of these historical strategies, leveraging both steric and electronic modulation to enhance target engagement.

Significance in Medicinal Chemistry Research

The structural complexity of this compound positions it as a multifunctional scaffold for drug discovery. The imidazolidine-2,4-dione core provides a planar, hydrogen-bond-rich motif capable of interacting with enzymatic active sites, while the piperidine-pyrrolidine-sulfonamide appendage introduces three-dimensional bulk and solubility-enhancing properties. Such hybrids are particularly valuable in central nervous system (CNS) drug development, where blood-brain barrier penetration requires balanced lipophilicity and polar surface area. Recent studies on analogous compounds highlight their utility as kinase inhibitors, ion channel modulators, and protease antagonists.

Core Structural Elements and Their Importance

The compound’s structure integrates four key domains:

- Imidazolidine-2,4-dione core : A five-membered ring with two carbonyl groups, enabling dipole-dipole interactions and π-stacking with aromatic residues in target proteins.

- C-3 phenyl substituent : Enhances hydrophobic interactions and stabilizes binding through van der Waals forces, as demonstrated in structurally related anticonvulsants.

- Piperidin-4-yl group : Introduces conformational flexibility and basic nitrogen, facilitating pH-dependent solubility and cation-π interactions.

- Pyrrolidin-1-ylsulfonyl moiety : A sulfonamide-linked pyrrolidine that augments water solubility while providing a hydrogen-bond acceptor (sulfonyl oxygen) and donor (pyrrolidine NH).

Table 1: Structural Domains and Their Functional Roles

| Domain | Key Features | Pharmacological Role |

|---|---|---|

| Imidazolidine-2,4-dione | Dual carbonyl groups, planar geometry | Target binding via H-bonds and stacking |

| C-3 Phenyl | Hydrophobic aromatic ring | Enhances binding affinity |

| Piperidin-4-yl | Aliphatic amine, chair conformation | Modulates solubility and flexibility |

| Pyrrolidin-1-ylsulfonyl | Sulfonamide bridge, pyrrolidine ring | Improves solubility and bioavailability |

Research Objectives and Scope

Current research on this compound focuses on three objectives:

- Synthetic Optimization : Refining routes to introduce sulfonamide and piperidine groups efficiently, potentially adapting Urech’s cyanate-mediated cyclization or modern phosphate-catalyzed methods.

- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents at the C-3, N-1, and sulfonamide positions to delineate their impact on target selectivity and potency.

- Target Identification : Employing computational docking and phenotypic screening to identify protein targets, such as GABA receptors or sodium channels, based on structural analogs like phenytoin.

Relevance to Contemporary Drug Discovery Paradigms

This compound exemplifies the "fragment hybridization" approach, merging pharmacophores from established drug classes. The sulfonamide group, prevalent in antibiotics and carbonic anhydrase inhibitors, synergizes with the hydantoin core’s neurologic activity, suggesting potential in multitarget therapies. Furthermore, its synthetic accessibility via modular routes (e.g., sequential cyanamide alkylation and cyclization) aligns with high-throughput medicinal chemistry paradigms. As drug discovery shifts toward complex, conformationally restricted molecules, such derivatives offer templates for addressing challenging targets like protein-protein interactions and allosteric enzyme sites.

Properties

IUPAC Name |

3-phenyl-1-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c23-17-14-21(18(24)22(17)16-6-2-1-3-7-16)15-8-12-20(13-9-15)27(25,26)19-10-4-5-11-19/h1-3,6-7,15H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZGSVPZCIJNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lymphocyte function-associated antigen-1 (LFA-1). This compound is being investigated for its therapeutic applications in treating inflammatory diseases, leveraging its ability to modulate immune responses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034279-64-4 |

| Molecular Weight | 392.5 g/mol |

| Molecular Formula | C18H24N4O4S |

The primary mechanism of action for this compound is its role as an LFA-1 inhibitor . LFA-1 is an integrin that plays a crucial role in the adhesion and migration of leukocytes during immune responses. By inhibiting LFA-1, this compound may reduce the infiltration of inflammatory cells into tissues, thereby mitigating inflammatory responses associated with various diseases.

In Vitro Studies

Research has indicated that this compound demonstrates significant activity against various inflammatory pathways. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in activated lymphocytes.

In a study evaluating its effects on human lymphocytes, the compound was found to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 upon stimulation with lipopolysaccharide (LPS) . This suggests a potential application in conditions characterized by excessive inflammation.

Case Studies

A case study involving animal models of autoimmune diseases demonstrated that administration of this compound resulted in reduced disease severity and improved clinical outcomes. Specifically, in models of rheumatoid arthritis and multiple sclerosis, treated animals exhibited decreased joint swelling and reduced neurological deficits compared to controls .

Comparative Efficacy

To better illustrate the efficacy of this compound relative to other compounds, the following table summarizes key findings from various studies:

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds targeting LFA-1 can be effective in managing inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The ability of 3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione to inhibit LFA-1 suggests it may reduce leukocyte adhesion and migration to inflamed tissues.

Anticancer Activity

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Studies on related compounds have shown promise in inhibiting tumor growth and metastasis through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Sulfonamide-containing compounds are well-documented for their antimicrobial activities. The unique structure of this compound may confer similar properties, making it a candidate for developing new antimicrobial agents against resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Table 2: Summary of Related Research Findings

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions utilizing pyrrolidine and piperidine derivatives. Optimization of reaction conditions is crucial for achieving high yields and purity.

Key Synthesis Steps:

- Formation of the imidazolidine core.

- Introduction of the sulfonamide group.

- Final derivatization to enhance biological activity.

Comparison with Similar Compounds

Key Differences:

- Polarity : The sulfonamide group in the target compound enhances polarity compared to BK49036’s lipophilic trifluoromethylpyrimidinyl group.

- Molecular Weight : The target compound (394.48 g/mol) is slightly lighter than BK49036 (405.37 g/mol), primarily due to the fluorine atoms in the latter.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact

Research Findings

- Their polarity often improves solubility but may limit blood-brain barrier penetration .

- Trifluoromethylpyrimidine Analogues : Fluorinated groups like those in BK49036 are leveraged to optimize drug-likeness, balancing lipophilicity and metabolic stability. Such groups are prevalent in kinase inhibitors (e.g., EGFR inhibitors) .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 3-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione to improve yield and purity?

Methodological Answer:

Synthetic optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) guided by computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions, reducing trial-and-error inefficiencies . Purification strategies include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures), monitored by TLC/HPLC for purity assessment .

What methods are recommended for structural characterization of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm functional groups (e.g., imidazolidine-2,4-dione carbonyl stretches at ~1750–1700 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–7.5 ppm for phenyl), piperidine/pyrrolidine ring protons (δ 1.5–3.5 ppm), and sulfonyl groups (δ 3.8–4.2 ppm) .

- GC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, though low-intensity ions may require high-resolution MS .

- X-ray Crystallography : For absolute configuration determination, if crystalline .

How should researchers address purification challenges due to hygroscopicity or low solubility?

Methodological Answer:

- Hygroscopicity : Store under inert atmosphere (argon/nitrogen) with desiccants (silica gel). Use anhydrous solvents during synthesis.

- Low Solubility : Employ co-solvent systems (e.g., DMSO/water for biological assays) or derivatize with hydrophilic protecting groups (e.g., Boc) temporarily .

What experimental protocols ensure stability during storage and handling?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C in amber vials to prevent photodegradation .

- Chemical Stability : Avoid prolonged exposure to strong acids/bases; monitor pH in solution-phase studies .

What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzymatic Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) with IC₅₀ determination via dose-response curves .

- Cellular Uptake : Radiolabeled compound (³H/¹⁴C) in cell lines, analyzed by scintillation counting .

Advanced Research Questions

How can computational modeling predict the compound’s reactivity in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., G-protein-coupled receptors) using force fields (AMBER/CHARMM) to assess conformational flexibility .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for metabolite formation .

How to resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Statistical Validation : Apply Bland-Altman analysis to compare inter-assay variability.

- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .

What strategies identify metabolic pathways and reactive metabolites?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to detect phase I/II metabolites .

- Reactive Trapping : Use glutathione (GSH) or cyanide to capture electrophilic intermediates, analyzed via high-resolution MS .

How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Scaffold Modification : Replace pyrrolidin-1-ylsulfonyl with alternative sulfonamides (e.g., piperazine-sulfonyl) to assess steric/electronic effects .

- 3D-QSAR : Align derivatives in a pharmacophore model (e.g., Schrödinger’s Phase) to correlate substituent positions with activity .

What methodologies assess environmental impact during disposal?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions, monitor degradation byproducts via LC-MS .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC₅₀ values .

How to apply advanced analytical techniques for low-concentration detection?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.